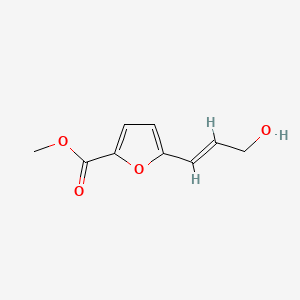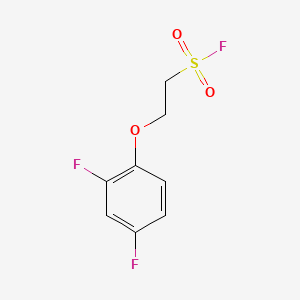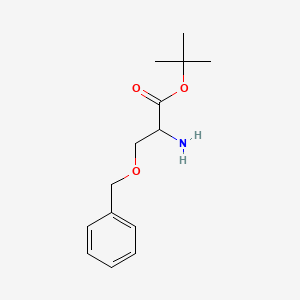
Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate is an organic compound with the molecular formula C9H10O4 . It belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a furan ring substituted with a hydroxyprop-1-en-1-yl group and a carboxylate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate can be achieved through several methods. One common approach involves the condensation of furan derivatives with appropriate aldehydes or ketones, followed by esterification. For instance, the reaction of furan-2-carboxylic acid with 3-hydroxyprop-1-en-1-yl bromide in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond in the hydroxyprop-1-en-1-yl group can yield saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents
Mecanismo De Acción
The mechanism of action of Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls and membranes, leading to cell lysis . In cancer cells, it may induce apoptosis through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Similar structure but with a phenyl group instead of a hydroxyprop-1-en-1-yl group.
Methyl 2-furoate: A simpler furan derivative with a carboxylate ester group.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorinated nitrophenyl group, showing different biological activities.
Uniqueness
Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its hydroxyprop-1-en-1-yl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
methyl 5-[(E)-3-hydroxyprop-1-enyl]furan-2-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-12-9(11)8-5-4-7(13-8)3-2-6-10/h2-5,10H,6H2,1H3/b3-2+ |
Clave InChI |
GUOSDDPVOMZSCU-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(O1)/C=C/CO |
SMILES canónico |
COC(=O)C1=CC=C(O1)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)

![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)

![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)

